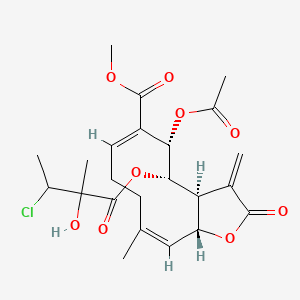
Chlorouvedalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chlorouvedalin can be synthesized through various synthetic routes. One common method involves the use of specific reagents and reaction conditions to achieve the desired product. The preparation method for in vivo formula includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods may vary, but they generally involve similar steps to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Chlorouvedalin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of this compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Chlorouvedalin has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying various chemical reactions and mechanisms. In biology, it is utilized to investigate its effects on cellular processes and pathways. In medicine, this compound is explored for its potential therapeutic properties, including its role in drug development and disease treatment. Additionally, it has industrial applications, particularly in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of Chlorouvedalin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as changes in gene expression, protein activity, and cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Chlorouvedalin can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include flavonoids and other natural products with similar chemical structures and biological activities . Compared to these compounds, this compound may exhibit distinct properties, such as higher potency, different mechanisms of action, or unique applications in specific research areas. This comparison helps to understand the advantages and limitations of this compound in various scientific contexts.
Properties
IUPAC Name |
methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRLMULBZGQJI-VXIIXAFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
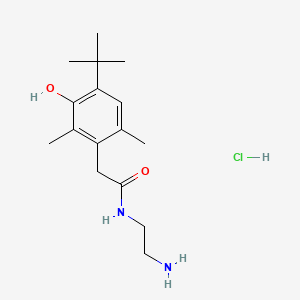
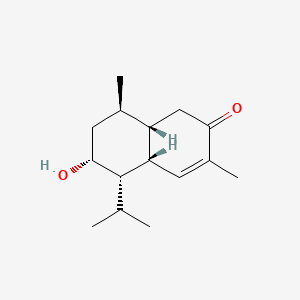

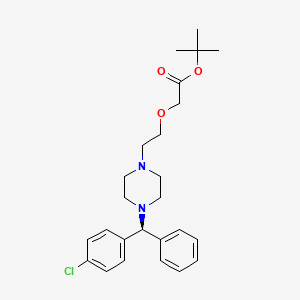
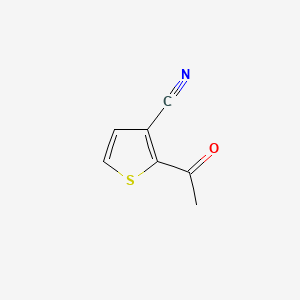
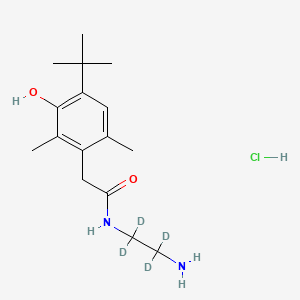
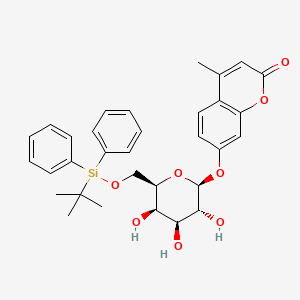
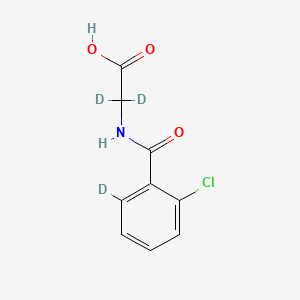
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)
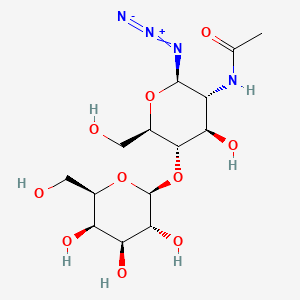
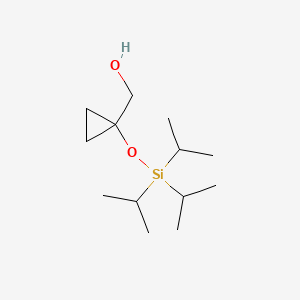
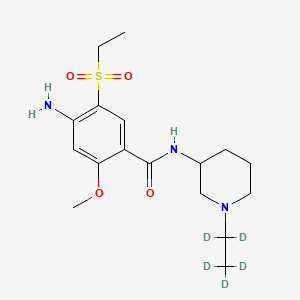
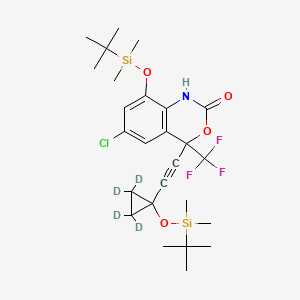
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)
